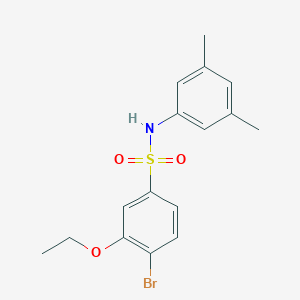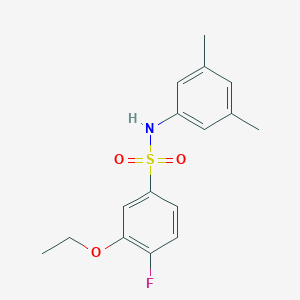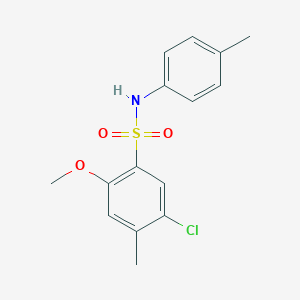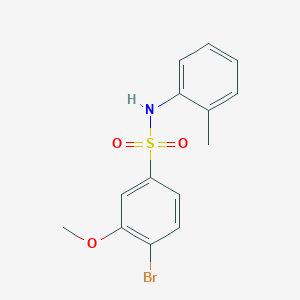
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological activities.
Wissenschaftliche Forschungsanwendungen
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has also been studied for its ability to inhibit certain enzymes such as carbonic anhydrase and acetylcholinesterase.
Wirkmechanismus
The mechanism of action of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. It has also been shown to inhibit acetylcholinesterase, which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide are diverse and depend on the specific application. For example, in cancer research, the compound has been shown to induce apoptosis (cell death) in tumor cells. In anti-inflammatory research, it has been shown to reduce the production of inflammatory cytokines. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and reduce the accumulation of amyloid beta plaques.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide in lab experiments include its diverse pharmacological activities and its ability to inhibit specific enzymes and receptors. However, the compound has limitations as well, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide. One direction is to investigate its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential as a treatment for cancer, as it has shown promising results in inducing apoptosis in tumor cells. Additionally, further research is needed to fully understand the mechanism of action of the compound and to optimize its synthesis method for higher yield and purity.
Synthesemethoden
The synthesis of 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 4-fluoro-3-nitrobenzenesulfonamide with ethyl pyridine-2-carboxylate in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to obtain 3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide. This synthesis method has been reported in the literature and has been optimized for high yield and purity.
Eigenschaften
Produktname |
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
|---|---|
Molekularformel |
C13H13FN2O3S |
Molekulargewicht |
296.32 g/mol |
IUPAC-Name |
3-ethoxy-4-fluoro-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C13H13FN2O3S/c1-2-19-12-9-10(6-7-11(12)14)20(17,18)16-13-5-3-4-8-15-13/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
OYSQACZJZVZOFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethyl 1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B288393.png)
